molecular formula C10H10N4O5 B11102831 3,5-dinitro-N'-(propan-2-ylidene)benzohydrazide

3,5-dinitro-N'-(propan-2-ylidene)benzohydrazide

Cat. No.: B11102831
M. Wt: 266.21 g/mol
InChI Key: FMXZSWPISWYRFD-UHFFFAOYSA-N
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Description

3,5-dinitro-N’-(propan-2-ylidene)benzohydrazide: is a chemical compound known for its unique structure and potential applications in various fields of scientific research. It is characterized by the presence of nitro groups at the 3 and 5 positions of the benzene ring, and a hydrazide group linked to a propan-2-ylidene moiety. This compound is of interest due to its potential biological activities and its role as an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dinitro-N’-(propan-2-ylidene)benzohydrazide typically involves the reaction of 3,5-dinitrobenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with propan-2-one (acetone) under acidic or basic conditions to yield the final product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 3,5-dinitro-N’-(propan-2-ylidene)benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3,5-dinitro-N’-(propan-2-ylidene)benzohydrazide is primarily based on its ability to interact with biological macromolecules. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The hydrazide moiety can form hydrogen bonds with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Comparison: Compared to its analogs, 3,5-dinitro-N’-(propan-2-ylidene)benzohydrazide is unique due to the presence of the propan-2-ylidene group, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C10H10N4O5

Molecular Weight

266.21 g/mol

IUPAC Name

3,5-dinitro-N-(propan-2-ylideneamino)benzamide

InChI

InChI=1S/C10H10N4O5/c1-6(2)11-12-10(15)7-3-8(13(16)17)5-9(4-7)14(18)19/h3-5H,1-2H3,(H,12,15)

InChI Key

FMXZSWPISWYRFD-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])C

Origin of Product

United States

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